

# CAS number 192130-34-0 chemical information

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## Compound of Interest

**Compound Name:** *Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate*

**Cat. No.:** *B067752*

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An In-Depth Technical Guide to **tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate** (CAS 192130-34-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate**, a key bifunctional building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, analytical characterization, and strategic applications in drug discovery, with a focus on providing field-proven insights and actionable protocols.

## Core Chemical Identity and Properties

**tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate**, registered under CAS number 192130-34-0, is a synthetic organic compound featuring a piperazine core.<sup>[1][2]</sup> This structure is strategically engineered with two key functionalities that enable its utility in multi-step synthesis:

- **A Boc-Protected Secondary Amine:** The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens serves as a robust protecting group. This allows for selective reactions at the other nitrogen centers without interference. The Boc group can be reliably removed under acidic conditions when desired.
- **A Primary Aminoethyl Group:** The ethylamine side chain provides a nucleophilic primary amine, which is readily available for a variety of coupling reactions, most notably amide bond formation.<sup>[2]</sup>

This dual functionality makes it an invaluable linker and scaffold component for assembling more complex molecules.[\[2\]](#)

## Nomenclature and Physicochemical Data

The compound is known by several synonyms, which are important to recognize when searching chemical databases and literature.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Parameter	Value	Source(s)
CAS Number	192130-34-0	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate	<a href="#">[1]</a>
Synonyms	1-Boc-4-(2-aminoethyl)piperazine; 4-N-(2-Aminoethyl)-1-N-Boc-piperazine	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>23</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	229.32 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid or colorless to light yellow clear liquid	<a href="#">[2]</a>
Solubility	Soluble in polar organic solvents (e.g., Methanol, DCM, DMF)	<a href="#">[2]</a>
Boiling Point	319.4 ± 32.0 °C (Predicted)	<a href="#">[5]</a>
Density	1.056 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>

## Synthesis and Purification

The synthesis of **tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate** is typically achieved through the mono-N-alkylation of N-Boc-piperazine. The primary challenge in this synthesis is

to achieve selective mono-alkylation and avoid the di-alkylation byproduct. A common and effective strategy involves the reaction of N-Boc-piperazine with a protected 2-haloethylamine equivalent, followed by deprotection of the ethylamine moiety.

Below is a representative, field-proven protocol for its synthesis.

## Representative Synthesis Protocol: Alkylation of N-Boc-Piperazine

This two-step procedure involves the initial reaction with 2-chloroethylamine hydrochloride followed by in-situ or subsequent basification to yield the free primary amine.

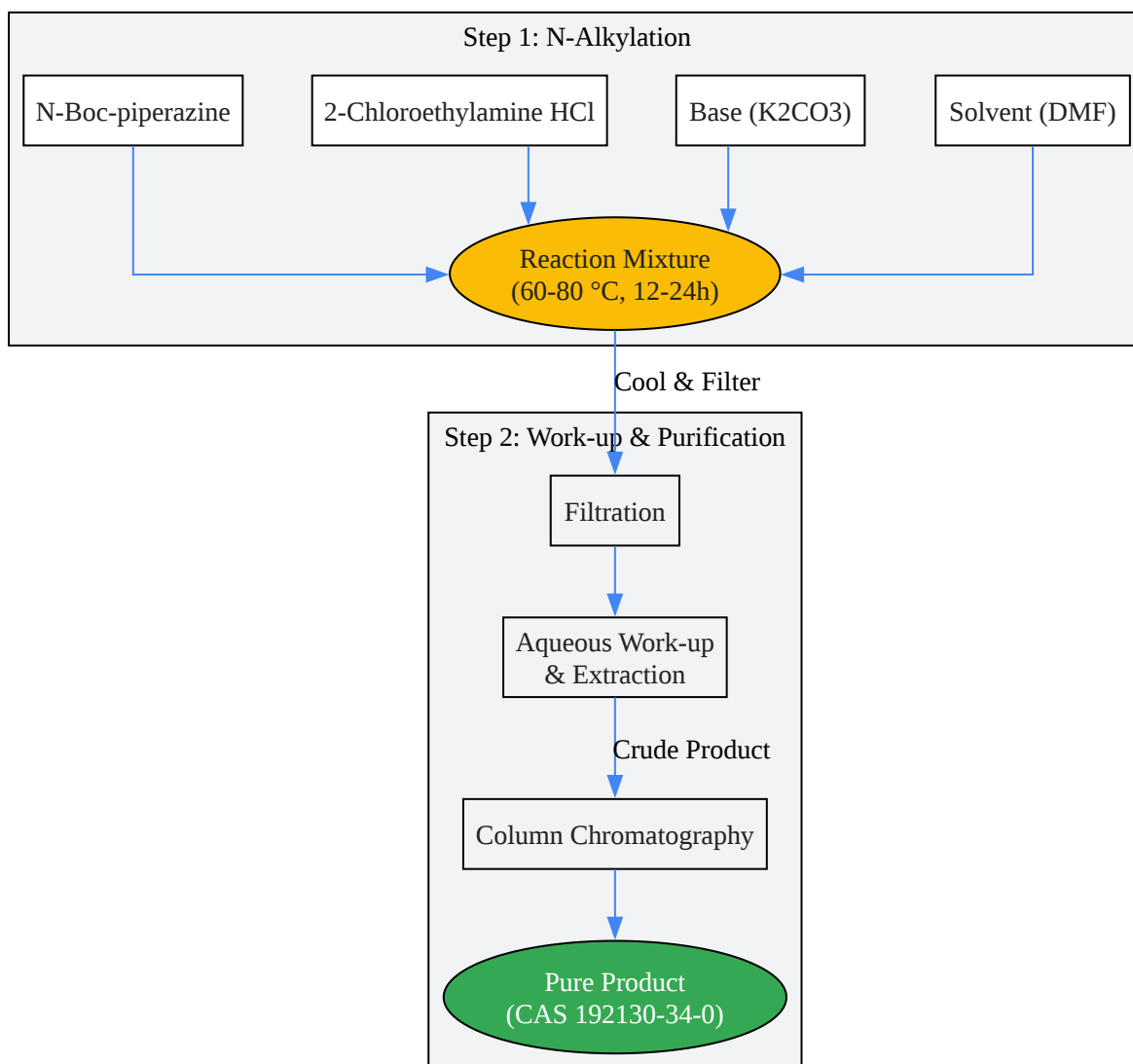
### Step 1: N-Alkylation

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-piperazine (1.0 eq) and 2-chloroethylamine hydrochloride (1.1 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
- **Base Addition:** Add a non-nucleophilic base, such as potassium carbonate ( $K_2CO_3$ , 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq), to the mixture. The base is critical for scavenging the HCl generated and neutralizing the hydrochloride salt of the alkylating agent.
- **Reaction:** Heat the mixture to 60-80 °C and stir for 12-24 hours. The elevated temperature is necessary to drive the  $S_N2$  reaction to completion.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting N-Boc-piperazine.

### Step 2: Work-up and Purification

- **Cooling and Filtration:** Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.
- **Extraction:** Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).

- **Washing:** Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic salts and DMF.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure **tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate**.



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Caption: Synthetic workflow for CAS 192130-34-0.

# Chemical Reactivity and Applications in Drug Development

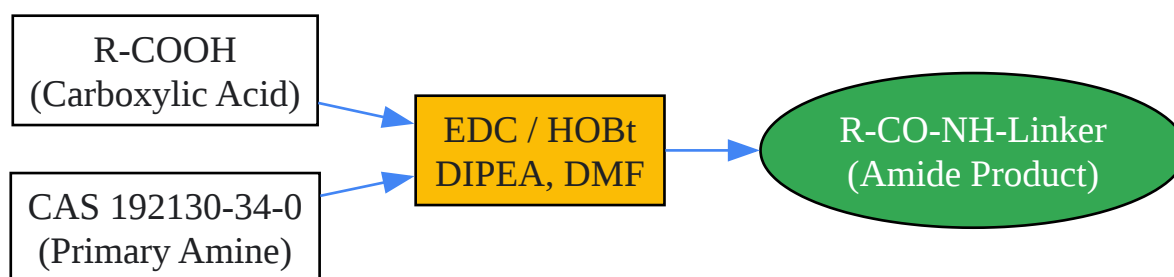
The primary value of this compound lies in its utility as a heterobifunctional linker. The primary amine serves as a reactive handle for covalent modification, while the Boc-protected amine allows for future deprotection and further functionalization.

## Core Application: Amide Bond Formation

The most common reaction involving the primary amine of this molecule is amide bond formation with a carboxylic acid. This is a cornerstone reaction in the synthesis of pharmaceuticals and other complex organic molecules.

This protocol is widely used due to its efficiency, mild conditions, and the suppression of side reactions.

- **Reagent Preparation:** In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), **tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate** (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.
- **Base Addition:** Add a non-nucleophilic base, typically DIPEA (2.5 eq), to the mixture.
- **Coupling Agent Addition:** Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. The low temperature helps to control the reaction rate and minimize side reactions.
- **Reaction:** Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
- **Monitoring and Work-up:** Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up as described in the synthesis section (Section 2.1, Step 2).
- **Purification:** Purify the resulting amide product by silica gel chromatography.



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Caption: General amide coupling reaction workflow.

## Core Application: Boc-Deprotection

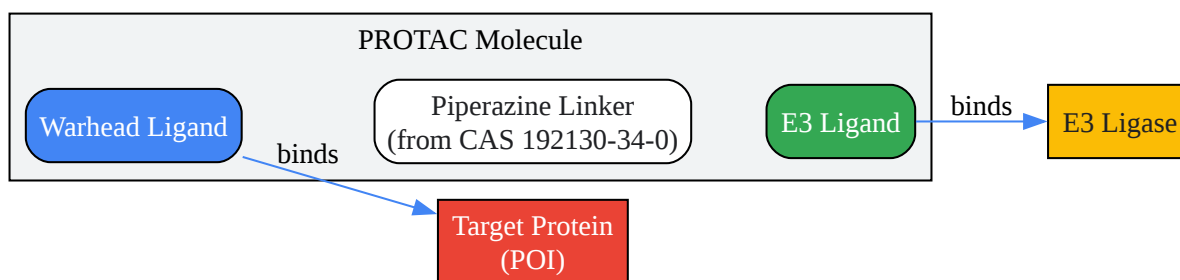
Once the primary amine has been functionalized, the Boc group can be removed to reveal the secondary piperazine amine for subsequent reactions.

- **Dissolution:** Dissolve the Boc-protected substrate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
- **Acid Addition:** Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) or a solution of 4M HCl in dioxane.
- **Reaction:** Stir the mixture at room temperature for 1-4 hours.
- **Monitoring:** Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- **Work-up:**
  - For TFA: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is typically obtained as a TFA salt.
  - For HCl/dioxane: The product often precipitates as the hydrochloride salt. It can be isolated by filtration or by concentrating the solvent.
- **Neutralization (Optional):** To obtain the free amine, dissolve the resulting salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the free amine into an organic solvent.

## Advanced Application: Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] A PROTAC molecule consists of two ligands connected by a linker. One ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase.

The piperazine motif is frequently incorporated into PROTAC linkers to enhance solubility and provide a rigid, well-defined scaffold.[6] **tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate** is an ideal building block for this purpose. Its primary amine can be coupled to one of the ligands, and after Boc-deprotection, the secondary piperazine amine can be coupled to the other ligand, completing the PROTAC structure.



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Caption: Role of the piperazine linker in a PROTAC.

## Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the compound.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The <sup>1</sup>H NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), as well as multiplets for the methylene protons on the piperazine ring and the ethyl side chain. The exact chemical shifts and multiplicities can be found in spectral databases.[7]



- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule, including the quaternary carbon and methyl carbons of the Boc group, and the various methylene carbons of the piperazine and ethyl groups.[\[1\]](#)
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]<sup>+</sup> at m/z 230.1.[\[1\]](#)

## Biological Activity Context

**tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate** is not designed or intended to have intrinsic biological activity. Its role in drug development is that of a structural component or linker. The piperazine heterocycle itself is a common motif in many biologically active compounds, often contributing to favorable pharmacokinetic properties such as improved solubility and cell permeability. However, this specific, protected derivative is valued for its chemical reactivity and utility in synthesis rather than for any direct interaction with biological targets.

## Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate precautions.[\[1\]](#)

- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Measures:
  - Wear protective gloves, eye protection, and face protection.
  - Use in a well-ventilated area.
  - In case of contact with skin or eyes, rinse immediately with plenty of water.

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

## Conclusion

**tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate** (CAS 192130-34-0) is a highly versatile and valuable building block for researchers in drug discovery and medicinal chemistry. Its well-defined bifunctional nature, with an accessible primary amine and a protected secondary amine, provides a reliable platform for the systematic construction of complex molecules. Its demonstrated utility in forming stable amide bonds and its incorporation into advanced therapeutic modalities like PROTACs underscore its importance in the development of next-generation pharmaceuticals.

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